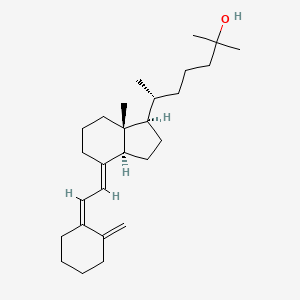

3-Deoxy-25-hydroxyvitamin D3

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H44O |

|---|---|

Molecular Weight |

384.6 g/mol |

IUPAC Name |

(6R)-6-[(1R,3aS,4E,7aR)-7a-methyl-4-[(2Z)-2-(2-methylidenecyclohexylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol |

InChI |

InChI=1S/C27H44O/c1-20-10-6-7-12-22(20)14-15-23-13-9-19-27(5)24(16-17-25(23)27)21(2)11-8-18-26(3,4)28/h14-15,21,24-25,28H,1,6-13,16-19H2,2-5H3/b22-14-,23-15+/t21-,24-,25+,27-/m1/s1 |

InChI Key |

AGECEAALPZMKEA-JRQXVFDWSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\CCCCC3=C)C |

Canonical SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CCCCC3=C)C |

Synonyms |

3-deoxy-25-hydroxyvitamin D3 |

Origin of Product |

United States |

Chemical Synthesis and Analog Derivatization

Synthetic Strategies for the 3-Deoxy Moiety

The defining structural feature of this class of compounds is the absence of the C-3 hydroxyl group. Creating this "3-deoxy" moiety is a primary challenge in their synthesis. A common strategy involves modifying the 3β-hydroxyl group of a vitamin D precursor into a good leaving group, such as a tosylate, which is then removed through reductive cleavage. Another significant approach utilizes the formation of a 3,5-cyclovitamin D intermediate. rsc.orgrsc.org This intermediate can then be reacted with various reagents to yield the desired 3-deoxy structure. rsc.orgrsc.org

Achieving the correct three-dimensional arrangement of atoms (stereochemistry) is critical in the synthesis of vitamin D analogs, as it dictates their biological function. Various stereoselective methods are employed to control the geometry of the final product. For instance, the Trost palladium(0)-catalyzed alkylative-cyclization provides a powerful method for coupling A-ring and CD-ring fragments to form the vitamin D triene system in a controlled manner. wiley.com Other approaches rely on starting with chiral precursors, such as (S)-(+)-carvone, to construct the A-ring with the desired stereochemistry. acs.org For modifications on the side chain, Sharpless asymmetric dihydroxylation is a key reaction used to introduce hydroxyl groups with a specific stereoconfiguration, which can then be further modified. nih.govsemanticscholar.orgmdpi.com

The synthesis of deoxy-vitamin D analogs begins with various chemical precursors. Steroids like 7-dehydrocholesterol (B119134) and even cholesterol itself can serve as starting materials. researchmap.jpnih.gov For analogs hydroxylated at other positions, precursors like 1α,25-dihydroxycholesterol are used. capes.gov.br

A typical reaction pathway to achieve the 3-deoxy structure involves:

Protection: Other reactive groups in the molecule, such as the diene system in the B-ring, are protected. The use of 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) to form a Diels-Alder adduct is a common method. researchmap.jp

Modification of the 3-OH group: The 3-hydroxyl group is converted into a tosylate or another group that can be easily removed.

Reduction: The leaving group is removed, often using a reducing agent, to yield the 3-deoxy structure.

Deprotection: The protecting groups are removed to reveal the final vitamin D analog. researchmap.jp

An alternative pathway proceeds through a (6R)-hydroxy-3,5-cyclovitamin D3 intermediate, which can be converted into various 3β-halogenated-3-deoxyvitamin D3 derivatives. rsc.org

Total Synthesis of 3-Deoxy-25-hydroxyvitamin D3 and Key Synthetic Intermediates

The synthesis of this compound has been successfully documented. nih.gov These syntheses often follow a convergent approach, where the A-ring and the CD-ring/side-chain portions of the molecule are constructed separately and then joined together in the final stages. A key intermediate in many vitamin D analog syntheses is the Grundmann's ketone, a CD-ring fragment that can be modified and coupled with a suitable A-ring synthon. wiley.com For 25-hydroxylated versions, the synthesis requires a side chain containing the tertiary alcohol, which is often introduced by reacting a precursor with a Grignard reagent like methylmagnesium chloride. mdpi.com

Synthesis of 3-Deoxy-1α,25-dihydroxyvitamin D3 Analogs

The synthesis of analogs that are both 3-deoxy and contain the biologically important 1α-hydroxyl group, such as 3-deoxy-1α,25-dihydroxyvitamin D3, has also been achieved. capes.gov.br A seven-step chemical synthesis starting from 1α,25-dihydroxycholesterol has been described. capes.gov.br Furan-based approaches have also been developed for the stereoselective synthesis of the required A-ring of 1α-hydroxy-3-deoxyvitamin D3. acs.org Furthermore, novel analogs have been created by introducing different functionalities at the C-3 position, such as an amino group, leading to compounds like 3β-amino-3-deoxy-1α,25-dihydroxyvitamin D3. acs.org

Advanced Chemical Modifications and Derivatization Approaches

To enhance metabolic stability or modulate biological activity, the basic structure of 3-deoxy-vitamin D analogs can be further modified. A significant area of research involves modifications to the side chain.

Fluorination, particularly at the C-24 position of the side chain, is a key strategy to block metabolic degradation by the enzyme CYP24A1. mdpi.commdpi.com This enzyme normally hydroxylates the side chain at C-23 or C-24, initiating the deactivation of vitamin D compounds. nih.gov By introducing a fluorine atom at C-24, this metabolic pathway is hindered.

The synthesis of 24-fluoro-25-hydroxyvitamin D3 analogues is typically achieved through a convergent route. nih.govsemanticscholar.org The Inhoffen–Lythgoe diol is a common starting material for the synthesis of the C24-substituted CD-ring fragment. semanticscholar.org

Key synthetic steps for C-24 fluorination include:

Stereoselective Dihydroxylation: The Sharpless asymmetric dihydroxylation reaction is used to introduce a hydroxyl group at the C-24 position with a specific (R or S) stereochemistry. nih.govsemanticscholar.orgmdpi.com

Deoxyfluorination: The newly introduced hydroxyl group is then replaced by a fluorine atom using a deoxyfluorination reagent such as N,N-diethylaminosulfur trifluoride (DAST). semanticscholar.org More recent methods have employed N-fluorobenzenesulfonimide (NFSI) for electrophilic stereo-selective fluorination. mdpi.comnih.gov

The resulting fluorinated CD-ring fragment is then coupled with an appropriate A-ring phosphine (B1218219) oxide to complete the synthesis of the final analog. mdpi.com Research has shown that the stereochemistry at the C-24 position is crucial, with the (24R)-fluoro isomer demonstrating greater resistance to metabolism by CYP24A1 than its (24S) counterpart. nih.govsemanticscholar.org

Table 1: Key Research Findings in the Synthesis of Fluorinated Vitamin D Analogs

| Finding | Key Reaction(s) | Precursor(s) / Reagent(s) | Significance | Citations |

|---|---|---|---|---|

| Stereoselective synthesis of (24R)- and (24S)-24-fluoro-25-hydroxyvitamin D3 | Sharpless dihydroxylation, Deoxyfluorination | Inhoffen–Lythgoe diol, DAST | The C24-R isomer showed higher metabolic resistance to CYP24A1. | nih.gov, semanticscholar.org |

| Development of electrophilic stereo-selective fluorination | Electrophilic fluorination using a chiral auxiliary | N-fluorobenzenesulfonimide (NFSI), Evans chiral auxiliary | Provided an improved, stereo-selective method for fluorination at C22 and C24. | nih.gov, mdpi.com |

Table 2: List of Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| 3-Deoxy-1α,25-dihydroxyvitamin D3 | |

| 3β-fluoro-3-deoxyvitamin D3 | |

| 1α,25-dihydroxycholesterol | |

| 7-dehydrocholesterol | |

| (S)-(+)-carvone | |

| (6R)-Hydroxy-3,5-cyclovitamin D3 | |

| 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) | |

| Grundmann's ketone | |

| 3β-amino-3-deoxy-1α,25-dihydroxyvitamin D3 | |

| (24R)-fluoro-25-hydroxyvitamin D3 | |

| (24S)-fluoro-25-hydroxyvitamin D3 | |

| Inhoffen–Lythgoe diol | |

| N,N-diethylaminosulfur trifluoride (DAST) | |

| N-fluorobenzenesulfonimide (NFSI) |

A-Ring Modifications and Their Synthetic Accessibility

Modifications to the A-ring of vitamin D analogs are a primary focus for chemists, though they can present significant challenges. The synthesis of A-ring modified analogs of 1α,25-dihydroxyvitamin D3 (Calcitriol) often involves complex, multi-step procedures to create the necessary A-ring synthons. wiley.com These challenges are also pertinent to the synthesis of 3-deoxy analogs.

Convergent synthetic strategies are the most common methods for accessing these molecules. The Wittig-Horner reaction is a cornerstone approach, coupling an A-ring phosphine oxide with a CD-ring ketone (like an 8-keto-CD-ring fragment) to form the characteristic triene system of vitamin D. wiley.comresearchmap.jp While the commercial availability of certain phosphine oxides makes this a preferred method for side-chain modifications, the synthesis of A-ring-modified phosphine oxides can be lengthy. wiley.com

Alternative convergent approaches have been developed to improve accessibility and versatility:

The Sulfone Approach: Developed by Fuchs, this method involves coupling A-ring-containing sulfones with allylic intermediates of the CD-ring. It is particularly well-suited for creating analogs with modified A-rings. wiley.com

Palladium(0)-Catalyzed Couplings: Several methods utilize palladium catalysts. The Trost approach involves a Pd(0)-catalyzed alkylative cyclization of an enyne and a vinyl bromide. wiley.com Another prominent method is the Suzuki-Miyaura coupling, which joins A-ring alkenyl bromides with CD-side chain-boronates under mild conditions. wiley.com A drawback of these palladium-catalyzed methods can be the need to prepare the A-ring-enyne synthons in the laboratory, as they are not always commercially available. wiley.com

The Vinylallene Approach: Developed in Okamura's laboratory, this route uses the thermal isomerization of vinylallenes to create the vitamin D triene system. This method has proven useful for preparing analogs with modified A-rings. wiley.com

For 3-deoxy analogs specifically, the absence of the hydroxyl group at the C-3 position simplifies certain synthetic considerations but requires distinct starting materials for the A-ring synthon. The lack of the 3-OH group, as seen in 1α,25(OH)₂-3-deoxy-D₃, is known to reduce biological activity, highlighting the importance of this part of the molecule for receptor interaction. nih.gov Modifications at other A-ring positions, such as C-2, are also an area of significant research. For example, C-2α substituted analogs and 2-methylene-19-nor-3-deoxy analogs have been synthesized using convergent approaches like the Sonogashira coupling. nih.gov

Table 1: Synthetic Accessibility of A-Ring Modifications

| Modification Type | Key Synthetic Approach | Notes |

|---|---|---|

| General A-Ring Analogs | Wittig-Horner Reaction | Couples an A-ring phosphine oxide with a CD-ring ketone. Accessibility depends on the availability of the modified A-ring phosphine oxide. wiley.comresearchmap.jp |

| A-Ring Modified Analogs | Sulfone Approach (Fuchs) | Involves coupling an A-ring sulfone with a CD-ring fragment. wiley.com |

| 2-Methylene-19-nor-3-deoxy Analogs | Sonogashira Coupling | A convergent approach used for synthesizing C-2 modified analogs. nih.gov |

| General A-Ring Analogs | Pd(0)-Catalyzed Suzuki-Miyaura Coupling | Couples A-ring alkenyl bromides with CD-side chain-boronates. wiley.com |

Heteroatom Substitutions (e.g., Thia-analogs)

The replacement of a carbon atom with a heteroatom, such as sulfur, in the vitamin D framework is a powerful strategy for creating structurally novel analogs. The synthesis of 3-deoxy-3-thia-vitamin D analogs involves replacing the C-3 carbon of the A-ring with a sulfur atom.

The synthesis of 3-Deoxy-3-thia-1α,25-dihydroxyvitamin D₃ has been successfully accomplished. acs.org This process demonstrates the feasibility of incorporating a heteroatom into the A-ring while maintaining the core structure necessary for potential biological activity. Further studies have also explored the synthesis of 3-thia and 3-sulfinyl derivatives of 3-deoxy-1α-hydroxyvitamin D₃. ucsd.edugoogle.com These syntheses provide access to a class of compounds where the electronic and steric properties of the A-ring are significantly altered compared to their all-carbon counterparts. The introduction of heteroatoms can influence the molecule's conformation and its interactions with biological targets. mdpi.com

Table 2: Research Findings on Heteroatom-Substituted Analogs

| Compound Name | Heteroatom Substitution | Key Research Finding |

|---|---|---|

| 3-Deoxy-3-thia-1α,25-dihydroxyvitamin D₃ | Sulfur (S) at C-3 | Successful chemical synthesis of the 1α,25-dihydroxy thia-analog has been reported. acs.orgkisti.re.kr |

| 3-deoxy-1α-hydroxyvitamin D₃ thia-derivatives | Sulfur (S) at C-3 | Synthesis of 3-thia derivatives has been achieved. ucsd.edu |

| 3-deoxy-1α-hydroxyvitamin D₃ sulfinyl-derivatives | Sulfinyl (SO) group at C-3 | Synthesis of 3-sulfinyl derivatives has been achieved. ucsd.edu |

Structure Activity Relationship Sar Studies of 3 Deoxy 25 Hydroxyvitamin D3 Analogs

Consequence of C-3 Deoxygenation on Biological Activity

The removal of the hydroxyl group at the C-3 position of 25-hydroxyvitamin D3 results in a significant alteration of its biological activity. This deoxygenation fundamentally changes the way the molecule interacts with its biological targets.

Comparative Analysis with Native 25-Hydroxyvitamin D3 and its Derivatives

Compared to its parent compound, 25-hydroxyvitamin D3 (25(OH)D3), 3-Deoxy-25-hydroxyvitamin D3 exhibits markedly reduced biological activity. nih.gov The 3β-hydroxyl group is crucial for the biological functions of vitamin D metabolites. nih.gov While 25(OH)D3 is a prohormone that requires further hydroxylation to become fully active, it still demonstrates a moderate affinity for the VDR. The absence of the 3-hydroxyl group in this compound drastically diminishes this interaction, rendering it largely inactive in typical vitamin D-mediated physiological processes. nih.gov

Studies comparing various vitamin D derivatives highlight the importance of the C-3 hydroxyl group. For instance, the epimerization of this group from the β to the α position, as seen in 3-epi-25-hydroxyvitamin D3, also leads to a reduction in calcemic activity, though it may retain some anti-proliferative effects. The complete removal of the 3-hydroxyl group, however, results in a near-total loss of VDR activation.

| Compound | Key Structural Feature(s) | VDR Binding Affinity | Biological Activity |

| 25-Hydroxyvitamin D3 | 3β-OH and 25-OH groups | Moderate | Precursor to the active form, 1,25-dihydroxyvitamin D3. |

| 1,25-Dihydroxyvitamin D3 | 1α-OH, 3β-OH, and 25-OH groups | High | Active hormonal form, regulates calcium and phosphate (B84403) metabolism. |

| This compound | 25-OH group, no C-3 OH group | Minimal | Negligible VDR activation; primarily used in research to understand the role of the 3-hydroxyl group. nih.gov |

| 3-epi-25-Hydroxyvitamin D3 | 3α-OH and 25-OH groups | Reduced | Lower calcemic activity compared to 25(OH)D3. |

Modulation of Vitamin D Receptor (VDR) Binding Affinity by C-3 Deoxygenation

The primary reason for the diminished biological activity of this compound is its significantly reduced affinity for the VDR. nih.gov The VDR is a nuclear receptor that, upon binding to its ligand, modulates the transcription of numerous genes. The interaction between the vitamin D molecule and the VDR's ligand-binding pocket (LBP) is highly specific and relies on a network of interactions, including hydrogen bonds.

The 3β-hydroxyl group of native vitamin D compounds forms critical hydrogen bonds with amino acid residues within the VDR's LBP, such as Tyr143 and Ser274. mdpi.com The absence of this hydroxyl group in this compound eliminates these crucial hydrogen bonding opportunities, leading to a much weaker and less stable interaction with the receptor. This poor binding affinity means that the compound is unable to effectively activate the VDR and initiate the downstream signaling cascade that characterizes the biological effects of vitamin D. Computational studies have suggested a significant reduction in VDR affinity due to the conformational strain in the A-ring resulting from the absence of the C-3 hydroxyl group.

Molecular Determinants of VDR Ligand Recognition and Activation

The binding of a vitamin D analog to the VDR and its subsequent activation of the receptor are governed by precise molecular interactions. The conformation of the ligand and its ability to form specific contacts within the LBP are paramount.

Ligand-Binding Pocket Interactions and Hydrogen Bonding Networks

The LBP of the VDR is a predominantly hydrophobic pocket where the vitamin D molecule resides. plos.org The stability of the ligand-VDR complex is heavily reliant on a network of hydrogen bonds. In the case of the active form of vitamin D, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), the 1α-hydroxyl group forms hydrogen bonds with Ser233 and Arg270, while the 3β-hydroxyl group interacts with Tyr143 and Ser274. mdpi.com The 25-hydroxyl group also forms a hydrogen bond with His301. mdpi.com

The removal of the 3-hydroxyl group in this compound disrupts this intricate network. The loss of the hydrogen bonds with Tyr143 and Ser274 significantly destabilizes the interaction between the A-ring of the molecule and the VDR. This destabilization is a key factor contributing to the compound's low binding affinity and lack of biological activity.

A-Ring Conformation and its Influence on Receptor Binding

The A-ring of the vitamin D molecule can adopt different chair-like conformations, which influences its fit within the VDR's LBP. mdpi.com The orientation of the hydroxyl groups on the A-ring plays a significant role in stabilizing a particular conformation that is favorable for VDR binding. The natural β-orientation of the C-3 hydroxyl group is important for maintaining the optimal A-ring conformation for interaction with the VDR. The absence of this group in this compound can lead to increased flexibility or a less favorable conformation of the A-ring, further diminishing its ability to bind effectively to the receptor. X-ray crystallography studies of VDR in complex with various ligands have shown that alterations in the A-ring can lead to a loss of interactions and increased flexibility of the C/D-rings and the side chain. nih.gov

Role of C-1α Hydroxyl Group in Deoxy-Analogs for VDR Agonism

Interestingly, while the 3-hydroxyl group is critical for the activity of many vitamin D compounds, its necessity can be somewhat circumvented by the presence of a 1α-hydroxyl group. nih.govacs.org The compound 3-deoxy-1α,25-dihydroxyvitamin D3, which lacks the 3-hydroxyl group but possesses the 1α- and 25-hydroxyl groups, demonstrates a degree of biological activity, albeit reduced compared to 1,25(OH)2D3. nih.govacs.org

Impact of Other Side-Chain Modifications on VDR Binding and Selective Activities

Further exploration of the structure-activity relationships of this compound analogs has involved a variety of modifications to the side-chain, aiming to refine the interaction with the Vitamin D Receptor (VDR) and achieve more selective biological activities. These modifications often lead to reduced calcemic effects while retaining or enhancing other desirable properties. google.com

One area of investigation has been the introduction of fluorine atoms into the side-chain. Regio- and stereo-selective fluorination can influence VDR binding affinity, transactivation activity, and metabolic stability. researchgate.net For instance, the synthesis of 24,24-difluoro-25-hydroxyvitamin D3 has been explored to study these effects. researchgate.net

Modifications to the C-22 position of the side-chain have also been shown to impact biological activity. The introduction of methyl groups at C-22 can have a significant effect on VDR binding. acs.org Specifically, the addition of a 22-methyl group to a (20S)-25-hydroxylated side-chain resulted in a 2.5-fold increase in VDR binding affinity compared to the parent compound. acs.org

The replacement of the C-25 hydroxyl group with a bulky, apolar o-carborane (B102288) moiety has yielded interesting results. nih.govmdpi.com The resulting analog, 1α-Hydroxy-25,26,27-trinor-24-o-carboranyl-vitamin D3, demonstrated VDR binding affinity that was twice that of the natural hormone, 1,25(OH)2D3, and was equally potent in inducing reporter gene activity without causing significant calcemic effects. nih.govmdpi.com

Shortening the side-chain has also been a strategy to modulate activity. Analogs of 2-methylene-19-nor-20-epi-1,25(OH)2D3 with a shortened side-chain have been shown to reduce parathyroid hormone (PTH) production. nih.gov

Furthermore, the creation of "locked" side-chain analogs, where the flexibility of the side-chain is restricted, has led to significant activation of VDR-dependent transcription compared to 1,25(OH)2D3. nih.gov

These diverse modifications highlight the plasticity of the VDR ligand-binding pocket and the potential for fine-tuning the biological activity of vitamin D analogs through strategic alterations of the side-chain.

Interactive Data Table: VDR Binding and Activity of Side-Chain Modified Analogs

| Compound | Modification | Relative VDR Binding Affinity (vs. 1,25(OH)2D3) | Notable Biological Activity |

| 1α,25(OH)2-3-deoxy-D3 | Lack of 3-OH group | Reduced | Reduced biological activity |

| 22-methyl-(20S)-25-hydroxylated side-chain analog | Addition of a 22-methyl group | 2.5 times higher | - |

| 1α-Hydroxy-25,26,27-trinor-24-o-carboranyl-vitamin D3 | Replacement of 25-OH with o-carborane | 2 times higher | Equally potent in reporter gene activity, no significant calcemic effects |

| 2-methylene-19-nor-20-epi-1,25(OH)2D3 with shortened side-chain | Shortened side-chain | - | Reduced PTH production |

| "Locked" side-chain analogs | Restricted side-chain flexibility | - | Significant activation of VDR-dependent transcription |

In Vitro Cellular and Molecular Mechanisms

Vitamin D Receptor (VDR) Agonism and Gene Regulatory Potential

As a derivative of vitamin D, the biological activities of 3-Deoxy-25-hydroxyvitamin D3 are intrinsically linked to its ability to interact with and activate the VDR, a nuclear transcription factor that regulates the expression of a multitude of genes. mdpi.com

Competitive binding assays are a standard method to determine the affinity of a ligand for its receptor. In these assays, a labeled high-affinity ligand (e.g., radioactive [3H]1,25(OH)2D3) is incubated with the VDR, and various concentrations of an unlabeled test compound are added to measure their ability to displace the labeled ligand. researchgate.netnih.gov A compound's potency in displacing the labeled ligand is indicative of its binding affinity for the receptor.

While direct competitive displacement data for this compound is not extensively detailed in the reviewed literature, its binding characteristics can be inferred from computational modeling and data on related compounds. The affinity of vitamin D metabolites for the VDR is critically dependent on the hydroxyl groups that form hydrogen bonds within the receptor's ligand-binding pocket (LBP). frontiersin.org The most active form, 1,25(OH)2D3, has the highest affinity. frontiersin.orgnih.gov The precursor 25(OH)D3, which lacks the 1α-hydroxyl group, binds to the VDR with an affinity that is 100- to 1,000-fold lower than that of 1,25(OH)2D3. nih.gov

In silico docking studies have been performed on this compound (referred to in some studies as CF). nih.govpnas.org These models suggest that the absence of the 3-hydroxyl group, in addition to the 1α-hydroxyl group, further reduces its stability within the traditional genomic binding pocket of the VDR, implying a lower binding affinity compared to both 1,25(OH)2D3 and 25(OH)D3. nih.gov

| Compound | Key Hydroxyl Groups | Relative VDR Binding Affinity |

|---|---|---|

| 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3) | 1α-OH, 3β-OH, 25-OH | High (Reference) |

| 25-hydroxyvitamin D3 (25(OH)D3) | 3β-OH, 25-OH | Low (100-1000x lower than 1,25(OH)2D3) nih.gov |

| This compound | 25-OH | Very Low (Inferred) nih.gov |

Transcriptome analysis, often performed using DNA microarrays or RNA-sequencing, provides a global view of how a compound alters gene expression in a cell. nih.gov The binding of an agonist to the VDR initiates a cascade that leads to the regulation of hundreds to thousands of genes. nih.gov

Specific transcriptome-wide studies focusing exclusively on this compound were not identified in the reviewed literature. However, extensive research on its precursor, 25(OH)D3, provides a framework for its potential activity. Studies using primary cells, such as peripheral blood mononuclear cells (PBMCs), have shown that at supra-physiological concentrations (e.g., 500 nM or higher), 25(OH)D3 can significantly modulate the expression of hundreds of genes, many of which are also targets of 1,25(OH)2D3. frontiersin.orgnih.govnih.govmdpi.com This demonstrates that even without the 1α-hydroxyl group, VDR-mediated gene regulation is possible, although it requires much higher concentrations. frontiersin.org

Given that this compound is expected to have an even lower affinity for the VDR, it is plausible that it would regulate a similar suite of VDR target genes but would require even higher concentrations than 25(OH)D3 to elicit a significant transcriptional response. Its primary impact would be through VDR-dependent mechanisms.

Reporter gene assays are used to quantify the ability of a ligand to activate VDR-mediated gene transcription. indigobiosciences.comcaymanchem.com In these systems, cells are engineered to contain a reporter gene (e.g., luciferase) under the control of a Vitamin D Response Element (VDRE). When a compound activates the VDR, the receptor binds to the VDRE and drives the expression of the reporter gene, which produces a measurable signal.

Direct experimental data from reporter gene assays for this compound is not available in the reviewed literature. However, results for related compounds are informative. In such assays, 1,25(OH)2D3 is a potent activator at nanomolar concentrations. oup.com In contrast, 25(OH)D3 is approximately 1,000-fold less potent, requiring micromolar concentrations to achieve a similar level of reporter gene activation. oup.com This significant drop in potency is attributed to its lower binding affinity for the VDR. oup.com

Based on its molecular structure, which lacks both the 1α- and 3-hydroxyl groups crucial for high-affinity binding and stabilization within the genomic pocket, it is inferred that this compound would be a very weak agonist in VDR transactivation assays, likely showing minimal to no activity at physiological concentrations.

Emerging research has proposed that the VDR contains more than one ligand-binding site. pnas.orgresearchgate.net In addition to the well-defined "genomic" pocket (G-pocket) that binds 1,25(OH)2D3 to mediate gene transcription, computational modeling has identified a distinct, overlapping "alternative" pocket (A-pocket). nih.govpnas.orgresearchgate.netfrontiersin.org

Ligands that bind preferentially to the A-pocket may initiate rapid, non-genomic signaling events that are separate from the direct regulation of gene expression. oup.com Molecular modeling studies have specifically investigated the docking of this compound (CF) into both the G-pocket and the A-pocket to assess its potential stability. nih.gov The existence of this alternative pocket provides a potential mechanism for how different vitamin D analogs can uncouple genomic effects (such as hypercalcemia) from non-genomic or other signaling properties. nih.govoup.com The study of ligands like this compound is valuable for exploring these differential effects and the distinct functional outcomes that may arise from binding to the A-pocket versus the G-pocket. nih.govresearchgate.net

| Feature | VDR Genomic Pocket (G-Pocket) | VDR Alternative Pocket (A-Pocket) |

|---|---|---|

| Primary Ligand | 1α,25(OH)2D3 pnas.org | Certain analogs and metabolites (e.g., 25(OH)D3) oup.com |

| Primary Cellular Response | Genomic: Regulation of gene transcription oup.comresearchgate.net | Non-Genomic: Rapid signaling, ion channel activation pnas.orgoup.com |

| Relative Affinity of 3-Deoxy-25-OH-D3 | Predicted to be low nih.gov | Docking has been modeled to assess stability nih.gov |

Cellular Responses and Signal Transduction Pathways in Cultured Cells

The activation of the VDR by its ligands triggers downstream signaling pathways that influence fundamental cellular processes, including differentiation.

A well-established in vitro effect of VDR activation is the induction of cellular differentiation, particularly in myeloid leukemia cell lines like HL-60 and U937. nih.govmdpi.comnih.gov Treatment with 1,25(OH)2D3 causes these cancerous promyelocytic or monoblastic cells to stop proliferating and differentiate into mature, functional monocytes or macrophages. nih.govmdpi.comscispace.com This process is characterized by morphological changes and the increased expression of cell surface markers such as CD11b and CD14. nih.govmdpi.com The signaling pathways involved include the PI3K/Akt and MAPK pathways. nih.govmdpi.com

The potential to induce differentiation makes VDR agonists a subject of interest in differentiation therapy for some types of leukemia. mdpi.comwiley.com However, the clinical use of potent agonists like 1,25(OH)2D3 is limited by their calcemic effects. wiley.com This has driven research into vitamin D analogs that retain or enhance differentiation-inducing activity while minimizing effects on calcium metabolism. wiley.com

While specific studies detailing the effect of this compound on the differentiation of myeloid leukemia cells were not found in the reviewed literature, research on related compounds provides context. For example, some analogs with modifications at the C-3 position, such as 3-epi-1α,25(OH)2D3, have been shown to possess differentiation-inducing activity against HL-60 cells, albeit with lower potency than 1,25(OH)2D3. researchgate.net The investigation of how structural modifications impact the differentiation-inducing properties of vitamin D compounds remains an active area of research. nih.gov

Insufficient Data Available for this compound to Generate Requested Article

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data on the chemical compound "this compound" to generate the detailed article as requested. The available information is inadequate to thoroughly address the specified outline points concerning its in vitro cellular and molecular mechanisms.

Searches confirmed the existence of "this compound" and its general association with the regulation of cell proliferation and differentiation. pageplace.de However, no detailed research findings, specific data, or in-depth studies were found that elaborate on its precise effects on cell cycle progression, the PI3K/Akt signaling cascade, the endoplasmic reticulum stress response, or its potential non-genomic actions.

The strict requirement to focus solely on "this compound" and adhere to the detailed outline cannot be met due to the lack of specific scientific evidence in the public domain regarding these mechanisms. To generate the requested content would require speculation beyond the available data, which would compromise the scientific accuracy and integrity of the article.

Therefore, the sections on Modulation of Cell Proliferation and Cell Cycle Progression, Effects on Specific Intracellular Signaling Cascades, and Characterization of Potential Non-Genomic Actions for this specific compound cannot be substantively developed at this time. Further research and publication on "this compound" would be necessary to provide the level of detail required by the prompt.

Enzymatic Biotransformation and in Vitro Metabolic Fate Studies

Investigation of Biotransformation Pathways in Cellular and Subcellular Models

The biotransformation of vitamin D compounds is a multi-step process primarily occurring in the liver and kidneys, involving specific cytochrome P450 enzymes located in microsomal and mitochondrial preparations.

The liver is the initial site for the 25-hydroxylation of vitamin D3, a reaction catalyzed by cytochrome P450 enzymes within both microsomes and mitochondria. mdpi.comcreative-diagnostics.com Specifically, CYP2R1 (microsomal) and CYP27A1 (mitochondrial) are the key enzymes responsible for converting vitamin D3 into its major circulating form, 25-hydroxyvitamin D3 (calcifediol). mdpi.comcreative-diagnostics.com This 25-hydroxyvitamin D3 is then transported to the kidneys for further hydroxylation.

In the kidney, the enzyme 1α-hydroxylase (CYP27B1), located in the proximal tubules, converts 25-hydroxyvitamin D3 into the biologically active form, 1,25-dihydroxyvitamin D3 (calcitriol). mdpi.comcreative-diagnostics.com Studies have shown that both mitochondrial and microsomal fractions from the kidney can catalyze 1α-hydroxylation. nih.gov Interestingly, in certain pathological states like pseudo vitamin D-deficiency rickets, the activity of these hydroxylases can be altered. nih.gov For instance, in rachitic piglets, renal mitochondrial 1α-hydroxylase activity was found to be higher, while microsomal 1α-hydroxylase activity was decreased. nih.gov

The modification at the C-3 position in 3-Deoxy-25-hydroxyvitamin D3 is expected to influence its interaction with these hydroxylating enzymes, potentially altering the rate and extent of its activation and subsequent catabolism.

The metabolism of vitamin D and its analogs is orchestrated by a specific suite of cytochrome P450 enzymes.

CYP27B1 (1α-hydroxylase): As mentioned, this renal enzyme is crucial for the synthesis of the active hormone 1,25-dihydroxyvitamin D3 from 25-hydroxyvitamin D3. mdpi.comnih.gov Its activity is tightly regulated by parathyroid hormone (PTH) and fibroblast-like growth factor-23 (FGF23). creative-diagnostics.com The absence of the 3-hydroxyl group in this compound may affect its recognition and subsequent hydroxylation by CYP27B1.

CYP24A1 (24-hydroxylase): This enzyme is the key catabolic enzyme for both 25-hydroxyvitamin D3 and 1,25-dihydroxyvitamin D3. nih.govnih.gov It initiates a cascade of hydroxylation reactions, primarily at the C-24 and C-23 positions, leading to the formation of inactive metabolites that are eventually excreted. nih.govnih.govmdpi.com The metabolic stability of any vitamin D analog is largely dependent on its susceptibility to CYP24A1-mediated degradation. The 3-deoxy modification could potentially alter the binding affinity and orientation of the molecule within the active site of CYP24A1, thereby affecting its rate of catabolism.

CYP3A4: While primarily known for its role in drug metabolism, CYP3A4 also participates in the metabolism of vitamin D. e-enm.org It can hydroxylate vitamin D3 and its metabolites at various positions, including 4β, 23R, and 24S, generally leading to their inactivation. nih.gove-enm.org For instance, CYP3A4 is responsible for the conversion of 25-hydroxyvitamin D3 to 4β,25-dihydroxyvitamin D3. mdpi.com Studies have also implicated CYP3A in the formation of 25(OH)D3-26,23-lactone from 23,25,26(OH)3D3, a metabolite of 25-hydroxyvitamin D3. nih.govnih.gov The interaction of this compound with CYP3A4 is an important area of investigation to fully understand its metabolic profile.

| Enzyme | Location | Function in Vitamin D Metabolism | Potential Impact of 3-Deoxy Modification |

|---|---|---|---|

| CYP2R1/CYP27A1 | Liver (Microsomes/Mitochondria) | 25-hydroxylation of Vitamin D3 | The initial hydroxylation at C-25 is a prerequisite for the synthesis of this compound. |

| CYP27B1 | Kidney (Proximal Tubules) | 1α-hydroxylation of 25-hydroxyvitamin D3 to the active form | Altered recognition and hydroxylation rate due to the absence of the 3-hydroxyl group. |

| CYP24A1 | Kidney and other tissues | Catabolism of 25(OH)D3 and 1,25(OH)2D3 via 24- and 23-hydroxylation | Modified binding and orientation, potentially leading to increased metabolic stability. |

| CYP3A4 | Liver and other tissues | Inactivation of vitamin D metabolites through hydroxylation at various positions | Potential for altered rates of inactivation and formation of unique metabolites. |

Identification and Characterization of Novel Metabolites from this compound and Related Analogs in Vitro

The metabolism of vitamin D analogs often leads to the formation of novel metabolites with distinct biological activities. In vitro studies using various cell models have been instrumental in identifying these new compounds. For instance, incubation of 25-hydroxyvitamin D3 with phagocytic cells like human polymorphonuclear leukocytes and monocytes resulted in the formation of three distinct metabolites. nih.govnih.gov One was identified as a lactone derivative, another as 24,25-dihydroxyvitamin D3, and a third was a novel, unidentified metabolite. nih.govnih.gov

Furthermore, a significant metabolic pathway for vitamin D metabolites is C-3 epimerization, leading to the formation of 3-epi-metabolites. researchgate.net For example, 3-epi-25-hydroxyvitamin D3 has been identified as a major metabolite of 25-hydroxyvitamin D3 in various cultured cell lines. researchgate.net Given that this compound lacks the C-3 hydroxyl group, this pathway would be obsolete for this analog, which could significantly alter its metabolic profile and biological actions.

The metabolism of this compound is expected to yield a unique set of metabolites. The absence of the 3-hydroxyl group prevents the formation of 3-epi-metabolites and may influence subsequent hydroxylations by enzymes like CYP24A1. Detailed analysis of its metabolism in cell cultures, such as those derived from the liver (hepatoblastoma) or kidney (LLC-PK1), will be crucial to isolate and characterize these novel metabolites.

Screening for Microbial Biotransformation and Stereoselective Conversions

Microbial biotransformation offers a powerful and often stereoselective alternative to chemical synthesis for producing vitamin D metabolites. Various microorganisms have been shown to hydroxylate vitamin D3. For example, a newly isolated strain of Bacillus cereus demonstrated the ability to efficiently convert vitamin D3 to 25-hydroxyvitamin D3. nih.govresearchgate.net This highlights the potential of using microbial systems to perform specific hydroxylation reactions on vitamin D analogs.

The application of microbial biotransformation to this compound could lead to the production of novel hydroxylated derivatives that are difficult to synthesize chemically. Screening different microbial strains for their ability to metabolize this analog could uncover enzymes with unique regioselectivity and stereoselectivity, providing valuable tools for creating new vitamin D compounds with potentially enhanced therapeutic properties.

Impact of 3-Deoxy Modification on Metabolic Stability and Clearance Pathways in Vitro

The metabolic stability of a drug candidate, often expressed as its in vitro half-life (t1/2) and intrinsic clearance (CLint), is a critical parameter in drug discovery. srce.hr These parameters are typically assessed using in vitro systems like liver microsomes or hepatocytes. srce.hrnuvisan.com

The modification at the C-3 position in this compound is hypothesized to enhance its metabolic stability. The primary route of inactivation for active vitamin D compounds is through catabolism by CYP24A1. mdpi.com The absence of the 3-hydroxyl group may reduce the analog's affinity for CYP24A1, thereby slowing its degradation and increasing its half-life. A study on 4α,25- and 4β,25-dihydroxyvitamin D3, both produced from 25-hydroxyvitamin D3 by CYP3A4, showed that the 4β-epimer had greater metabolic stability due to its reduced susceptibility to CYP24A1-mediated metabolism. mdpi.comnih.gov This suggests that even subtle structural changes can significantly impact metabolic stability.

Analytical Methodologies for Research Applications

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the analysis of vitamin D metabolites and their analogs due to its high sensitivity and specificity. amegroups.orgroche.com This platform is indispensable for the quantitative analysis of 3-Deoxy-25-hydroxyvitamin D3, overcoming the limitations of less specific methods like immunoassays. amegroups.org LC-MS/MS methods can be tailored to differentiate and quantify multiple vitamin D metabolites simultaneously, which is crucial for metabolic studies. roche.comnih.gov

Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) is recognized as the reference method for yielding the highest attainable accuracy and precision in the quantification of vitamin D compounds. tandfonline.com This technique involves spiking a sample with a known amount of a stable, isotopically labeled version of the analyte—in this case, a deuterated or ¹³C-labeled this compound would be required as an internal standard. nih.goviiarjournals.orgiiarjournals.org

Because the internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences the same ionization and fragmentation efficiencies in the mass spectrometer. tandfonline.com This effectively corrects for any sample loss during preparation and compensates for matrix effects, such as ion suppression, which can otherwise compromise analytical accuracy. tandfonline.comiiarjournals.org The ratio of the signal from the native analyte to that of the labeled standard allows for highly precise and accurate quantification. researchgate.net ID-LC-MS/MS procedures are central to reference measurement procedures used by institutions like the National Institute of Standards and Technology (NIST) to assign certified values to standard reference materials. iiarjournals.org

Table 1: Illustrative Performance Characteristics of ID-LC-MS/MS for Vitamin D Analogs Data based on typical performance for 25(OH)D₂ and 25(OH)D₃ as a proxy for a validated 3-Deoxy-25(OH)D₃ assay.

| Parameter | Typical Performance Metric | Reference |

| Linearity Range | 1-100 ng/mL | |

| Inter-Assay CV | < 10% | nih.gov |

| Intra-Assay CV | < 6% | researchgate.net |

| Lower Limit of Quantification (LLOQ) | < 4 nmol/L | nih.gov |

| Mean Bias vs. Reference Method | ≤ 5% | oup.com |

High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). nih.gov This capability is invaluable in research applications for identifying unknown metabolites of this compound. By determining the precise mass of a parent ion and its fragments, researchers can confidently deduce the elemental composition of novel metabolites formed in in vitro or in vivo experiments. nih.gov

HRMS is particularly advantageous for distinguishing between compounds that have the same nominal mass but different elemental formulas (isobars). While triple quadrupole instruments are often used for targeted quantification, HRMS offers superior capabilities for untargeted screening and structural elucidation, making it a powerful tool for exploring the metabolic fate of synthetic vitamin D analogs. amegroups.orgnih.gov

Chromatographic Separation Techniques (e.g., HPLC, UPLC) for Analog Purity and Isolation

Effective chromatographic separation is a prerequisite for the accurate analysis of any vitamin D analog. tandfonline.com High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are essential for isolating this compound from complex mixtures, ensuring its purity after synthesis, and separating it from other structurally similar compounds before mass spectrometric detection. who.int

The choice of stationary phase is critical. While standard C18 columns are widely used, resolving structurally similar vitamin D analogs, such as epimers or isobars, often requires specialized column chemistries like pentafluorophenyl (PFP) or cyano (CN) phases. nih.govtandfonline.com UPLC systems, which use smaller particle-sized columns (sub-2 µm), offer higher resolution, greater sensitivity, and significantly faster analysis times compared to traditional HPLC. chromatographyonline.comresearchgate.net These techniques are fundamental for both quality control of the pure compound and for its accurate measurement in biological matrices, where separation from endogenous vitamin D metabolites is crucial. chromatographytoday.com

Table 2: Comparison of Chromatographic Techniques for Vitamin D Analog Analysis

| Technique | Key Advantages | Typical Application | Reference |

| HPLC | Robust, versatile, widely available. | Routine analysis, purification. | nih.govymerdigital.com |

| UPLC | Higher resolution, faster run times, increased sensitivity. | High-throughput analysis, complex separations. | chromatographyonline.comresearchgate.net |

Immunoassays and Their Analytical Specificity for Deoxy-Analogs in Research

Immunoassays, which utilize antibodies to detect specific molecules, are widely used for quantifying endogenous 25-hydroxyvitamin D due to their high throughput and automation capabilities. iiarjournals.orgclinicallab.com However, their utility for measuring a synthetic analog like this compound is highly questionable and depends entirely on the specificity of the antibody used.

Antibodies are designed to recognize specific structural features (epitopes) of a molecule. The hydroxyl group at the C-3 position of 25-hydroxyvitamin D3 is a key part of its structure. Its absence in this compound would likely result in a significant loss of antibody binding affinity. clinicallab.com Therefore, it is expected that most commercially available immunoassays for 25-hydroxyvitamin D would exhibit minimal to no cross-reactivity with the 3-Deoxy analog. This lack of cross-reactivity makes immunoassays unsuitable for direct quantification of this specific compound but is advantageous in research settings where the measurement of endogenous 25(OH)D is required without interference from the administered deoxy-analog. Any study intending to use an immunoassay in the presence of this compound would first need to perform rigorous cross-reactivity testing. nih.govnih.gov

Method Validation and Inter-Laboratory Comparability in Research Studies

For research findings to be considered reliable and reproducible, any analytical method used for the quantification of this compound must be thoroughly validated. Validation ensures that the method is fit for its intended purpose and involves assessing key parameters according to established guidelines.

Key Validation Parameters:

Accuracy: Closeness of the measured value to the true value.

Precision: Repeatability (intra-assay) and intermediate precision (inter-assay). researchgate.net

Specificity/Selectivity: The ability to measure the analyte without interference from other compounds.

Linearity and Range: The concentration range over which the assay is accurate and precise. nih.gov

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively. ymerdigital.com

Robustness: The method's resistance to small, deliberate variations in procedural parameters.

Furthermore, ensuring inter-laboratory comparability is critical for multicenter studies or for comparing data across different research publications. Programs like the Vitamin D Standardization Program (VDSP) have been established to harmonize the measurement of natural vitamin D metabolites. oup.comnist.govnih.govoup.com These programs use reference measurement procedures and standard reference materials to help laboratories ensure their results are accurate and comparable to one another. iiarjournals.orgnih.gov While such a program does not exist specifically for this compound, the principles of standardization, including the use of well-characterized reference materials and participation in proficiency testing schemes, are essential for generating high-quality, comparable research data. nih.gov

Future Directions in 3 Deoxy 25 Hydroxyvitamin D3 Analog Research

Rational Design and Synthesis of Next-Generation Deoxy-Vitamin D Analogs

The forward path for deoxy-vitamin D research is heavily reliant on the rational design and targeted synthesis of new analogs with superior specificity and therapeutic benefit. researchgate.net Chemists are focusing on precise structural modifications to fine-tune biological outcomes. Over the last few decades, thousands of vitamin D analogs have been created by altering the A-ring, the CD-ring, or the side chain to separate the desired anti-proliferative and differentiation-inducing effects from the unwanted effects on calcium levels. researchgate.netnih.gov

Future synthetic strategies will continue to explore modifications at key positions. For example, introducing substituents at the C-2 position has been shown to increase biological activity. researchgate.net Similarly, creating hybrid compounds that combine features of different active molecules is a promising avenue. The goal is to develop novel analogs with tailored properties, such as enhanced metabolic stability or selective interaction with specific proteins. nih.gov Efficiently creating diverse libraries of these new compounds for biological testing will depend on the development of innovative and convergent synthetic methodologies. mdpi.com

Table 1: Key Molecular Modification Strategies for Deoxy-Vitamin D Analogs

| Modification Site | Example of Modification | Potential Outcome |

| A-Ring | Introduction of substituents at the C-2 position (e.g., alkyl, hydroxypropyl groups) | Enhanced biological activity and VDR binding affinity. acs.orgiiarjournals.org |

| Side Chain | Alterations in length, flexibility, or addition of functional groups (e.g., lactam moiety) | Modified metabolic stability and receptor interaction, potentially reducing calcemic effects. mdpi.comnih.gov |

| CD-Ring | Creation of 19-nor analogs (lacking the exocyclic methylene (B1212753) group at C-10) | Can result in a selective activity profile with high potency for cell differentiation and low calcemic activity. iiarjournals.org |

| Hybridization | Combining structural features from different active analogs | Creation of novel compounds with unique and potentially synergistic biological profiles. |

Computational Modeling and Molecular Dynamics Simulations of Ligand-VDR Complexes

Computational tools are crucial for accelerating the design and understanding of new 3-deoxy-25-hydroxyvitamin D3 analogs. Molecular modeling and molecular dynamics (MD) simulations offer atomic-level insights into how these ligands interact with the vitamin D receptor (VDR). scispace.com These methods can predict the binding affinity and conformational changes in the VDR that occur upon ligand binding, which are critical for its function as a gene regulator. biomolther.org

By simulating how a ligand fits into the VDR's ligand-binding pocket (LBP), researchers can predict the biological activity of a novel analog before it is synthesized. scispace.comtandfonline.com Docking studies help identify key amino acid interactions, while MD simulations can reveal how the ligand affects the receptor's dynamics and its interaction with other proteins. biomolther.orgnih.gov For instance, simulations have been used to study the unbinding pathways of ligands from the VDR, revealing how structural differences between receptors can lead to different ligand preferences. nih.gov This detailed structure-activity relationship knowledge is essential for designing analogs that can selectively target the VDR to produce a specific therapeutic effect. nih.gov

Table 2: Application of Computational Methods in Deoxy-Vitamin D Analog Research

| Computational Method | Application | Scientific Insight |

| Molecular Docking | Predicts the preferred binding orientation of an analog within the VDR's ligand-binding pocket. uw.edu.plnih.gov | Identifies key hydrogen bonds and hydrophobic interactions; helps predict binding affinity and agonist/antagonist behavior. biomolther.org |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic movement of the ligand-VDR complex over time. nih.gov | Reveals the stability of the complex, conformational changes in the receptor, and potential ligand entry/exit pathways. nih.govoup.com |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate chemical structure with biological activity. tandfonline.com | Enables prediction of the potency of new, unsynthesized analogs based on their structural features. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for VDR binding. tandfonline.com | Guides the design of novel scaffolds that fit the receptor's binding site. |

High-Throughput Screening and Omics Technologies for Uncovering New Biological Activities

To rapidly discover new biological roles and therapeutic uses for this compound analogs, researchers are turning to high-throughput screening (HTS) and "omics" technologies. researchgate.net HTS allows for the automated testing of thousands of different compounds to identify those with a desired biological effect, such as inhibiting cancer cell growth or modulating immune responses. frontiersin.orgfrontiersin.org This approach can quickly pinpoint promising lead compounds from large chemical libraries for further development. iiarjournals.org

Once a hit is identified, omics technologies provide a comprehensive view of its effects on the cell. nih.gov

Transcriptomics reveals all the genes whose expression is changed by the analog. nih.gov

Proteomics identifies changes in protein levels and modifications.

Metabolomics analyzes the full spectrum of metabolic changes within the cell. researchgate.net

By integrating these large-scale datasets, scientists can build a detailed picture of an analog's mechanism of action, identify novel cellular pathways it affects, and discover potential new therapeutic applications. nih.govmdpi.com This combination of HTS and omics is a powerful engine for modern drug discovery in the vitamin D field. frontiersin.org

Table 3: Omics Technologies in Vitamin D Analog Research

| Omics Technology | Definition | Application in Deoxy-Vitamin D Research |

| Genomics | The study of the complete set of DNA (the genome), including genetic variations. mdpi.com | Identifies genetic polymorphisms that may influence an individual's response to a vitamin D analog. nih.govcambridge.org |

| Transcriptomics | The study of the complete set of RNA transcripts (the transcriptome) produced by an organism. mdpi.com | Reveals the full range of genes and signaling pathways regulated by a specific analog, providing clues to its mechanism of action. nih.govcambridge.org |

| Proteomics | The large-scale study of proteins (the proteome), their structures, and functions. mdpi.com | Identifies changes in protein expression and post-translational modifications in response to analog treatment. frontiersin.org |

| Metabolomics | The scientific study of the set of metabolites (the metabolome) present within an organism, cell, or tissue. nih.govresearchgate.net | Uncovers how an analog alters cellular metabolism and biochemical pathways. researchgate.net |

Q & A

Q. What distinguishes 3-Deoxy-25-hydroxyvitamin D3 structurally and functionally from other vitamin D metabolites?

The absence of the hydroxyl group at the C-3 position differentiates it from canonical metabolites like 25-hydroxyvitamin D3 (25(OH)D3) and 1,25-dihydroxyvitamin D3. This structural modification reduces binding affinity to the vitamin D receptor (VDR) but retains partial biological activity, as shown in competitive binding assays with human vitamin D binding protein (DBP) . Functional studies indicate it acts more rapidly than vitamin D3 but slower than 1α,25-dihydroxyvitamin D3 in calcium transport, highlighting the importance of the C-3 hydroxyl group for full activity .

Q. What analytical methods are recommended for quantifying this compound in serum?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Key steps include:

- Sample preparation : Use deuterated internal standards (e.g., d6-25-hydroxyvitamin D3) to correct for matrix effects .

- Chromatographic separation : Employ pentafluorophenyl propyl columns to resolve epimeric forms (e.g., 3-epi-25(OH)D3) that may co-elute .

- Validation : Ensure method accuracy using National Institute of Standards and Technology (NIST) reference materials .

Q. How does vitamin D binding protein (DBP) influence the measurement of this compound?

DBP binds this compound reversibly with a KD,app of 1.3 nM, weaker than 25(OH)D3 (KD,app = 0.21 nM) . This binding can interfere with immunoassays, necessitating protein precipitation or extraction steps (e.g., acetonitrile crash followed by liquid-liquid extraction) to isolate the analyte .

Advanced Research Questions

Q. How can researchers optimize LC-MS/MS assays to distinguish this compound from its C-3 epimer?

- Column selection : Use pentafluorophenyl (PFP) or biphenyl columns for baseline separation of 3-epi-25(OH)D3, which co-elutes with 25(OH)D3 in standard C18 methods .

- Derivatization : Apply Cookson-type reagents (e.g., PTAD) to enhance ionization efficiency and specificity for low-abundance metabolites .

- Quality control : Include epimer-spiked samples during validation to assess cross-reactivity (<5% acceptable) .

Q. What experimental design considerations are critical for clinical trials involving this compound?

- Dosing strategy : Use vitamin D3 (not D2) as a precursor, with loading doses to rapidly achieve target serum concentrations .

- Baseline stratification : Enroll participants with low baseline 25(OH)D (<20 ng/mL) to minimize confounding .

- Monitoring : Measure total 25(OH)D and 3-epi-25(OH)D3 at intervals using LC-MS/MS to track compliance and epimer interference .

Q. How does 3-epi-25-hydroxyvitamin D3 confound research on this compound, and how can this be mitigated?

The C-3 epimer contributes up to 61% of total 25(OH)D in infants and is inversely correlated with age, leading to overestimation of vitamin D status . Mitigation strategies include:

Q. What pharmacokinetic (PK) models are suitable for predicting this compound dynamics?

Physiologically based pharmacokinetic (PBPK) models should incorporate:

- Tissue distribution : Adjust for DBP binding affinity and tissue-specific expression of CYP27B1/CYP24A1 enzymes .

- Dose-response data : Use clinical trial data from vitamin D3 interventions to calibrate conversion rates (e.g., 25(OH)D3:vitamin D3 ratio = 1:5) .

Methodological Challenges

Q. How do matrix effects in serum impact this compound quantification, and how are they addressed?

Lipids and proteins in serum cause ion suppression in LC-MS/MS. Solutions include:

Q. What are the limitations of immunoassays for detecting this compound?

Immunoassays lack specificity for distinguishing this compound from epimers or DBP-bound forms, leading to up to 30% cross-reactivity . LC-MS/MS is preferred for research-grade accuracy .

Data Interpretation

Q. How should conflicting results between LC-MS/MS and immunoassays for this compound be resolved?

Discrepancies arise from epimer interference or DBP variability. Cross-validate using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.